

3-Bromohexan-2-one molecular structure and bonding

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Compound of Interest

Compound Name: 3-Bromohexan-2-one

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An In-depth Technical Guide to the Molecular Structure and Bonding of **3-Bromohexan-2-one**

Abstract

3-Bromohexan-2-one is an alpha-halo ketone, a class of organic compounds highly valued for their synthetic versatility.[1] This guide provides a detailed examination of the molecular structure, bonding characteristics, and spectroscopic profile of **3-Bromohexan-2-one**. It explores the electronic effects that govern its reactivity and outlines experimental workflows for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development who utilize halo-ketones as intermediates in complex organic synthesis.

Molecular Structure and Identification

3-Bromohexan-2-one is a six-carbon ketone with a bromine atom located on the carbon adjacent (alpha-position) to the carbonyl group.[1] This substitution pattern is central to its chemical properties. The molecule possesses a chiral center at the C3 carbon, meaning it can exist as two enantiomers.

Quantitative and identifying data for **3-Bromohexan-2-one** are summarized in the table below.

Property	Value	Source
CAS Number	29584-99-4	[2] [3] [4]
Molecular Formula	C ₆ H ₁₁ BrO	[2] [3] [4]
Molecular Weight	179.05 g/mol	[2] [5]
Canonical SMILES	CCCC(C(=O)C)Br	[2] [4]
InChI	InChI=1S/C6H11BrO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3	[2] [4]
InChIKey	OEQXOJMWATNQN-UHFFFAOYSA-N	[2] [4]
Hydrogen Bond Acceptor Count	1	[2] [6]
Rotatable Bond Count	3	[2] [6]
Topological Polar Surface Area	17.1 Å ²	[4] [6]

Bonding and Electronic Effects

The reactivity of **3-Bromohexan-2-one** is a direct consequence of its bonding and the electronic interplay between the carbonyl group and the adjacent bromine atom.

- **Carbonyl Group (C=O):** The C=O double bond is strong and highly polarized, with the electronegative oxygen atom drawing electron density from the carbonyl carbon. This creates a significant dipole and renders the carbonyl carbon electrophilic.
- **Alpha-Carbon (C α -Br Bond):** The primary electronic feature of α -halo ketones is the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond.[\[7\]](#) This withdrawal of electron density makes the α -carbon (C3) highly electron-deficient and thus extremely susceptible to nucleophilic attack.[\[1\]](#)[\[7\]](#) This enhanced reactivity is significantly greater than that of a corresponding alkyl halide.[\[7\]](#)
- **Alpha-Hydrogen Acidity:** The presence of two electron-withdrawing groups (the carbonyl and the halogen) increases the acidity of the hydrogen atoms on the carbons adjacent to the

carbonyl group.^[8] This property is exploited in base-catalyzed reactions like the Favorskii rearrangement.^{[1][8]}

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and structural elucidation of **3-Bromohexan-2-one**. The expected data from key spectroscopic techniques are summarized below.

Technique	Feature	Expected Observation
IR Spectroscopy	C=O Stretch	Strong absorption band around 1715 cm ⁻¹ (typical for saturated aliphatic ketones). [9] [10]
¹ H NMR Spectroscopy	α-CH Proton (on C3)	Deshielded proton, expected chemical shift around 4.0-4.5 ppm, split by adjacent protons.
α'-CH ₃ Protons (on C1)	Singlet, deshielded by the carbonyl group, expected chemical shift around 2.1-2.3 ppm. [9] [10]	
Other Alkyl Protons	Signals in the typical alkyl region (approx. 0.9-1.7 ppm).	
¹³ C NMR Spectroscopy	Carbonyl Carbon (C2)	Highly deshielded, with a characteristic resonance in the 190-215 ppm range. [9] [11]
α-Carbon (C3)	Signal shifted downfield due to the attached bromine atom.	
Mass Spectrometry	Molecular Ion Peak (M ⁺)	Observable peak corresponding to the molecular weight (179/181 due to Br isotopes). [10] [12]
α-Cleavage	Fragmentation of the bond between the carbonyl group and the α-carbon, yielding a resonance-stabilized acylium ion (RCO ⁺). [9] [12]	
McLafferty Rearrangement	Possible if a γ-hydrogen is present, leading to the loss of a neutral alkene fragment. [12]	

Experimental Protocols & Workflows

General Synthesis of 3-Bromohexan-2-one

A common method for synthesizing α -bromo ketones is the direct bromination of the corresponding ketone, such as 2-hexanone, under acidic conditions. The reaction proceeds via an enol intermediate.

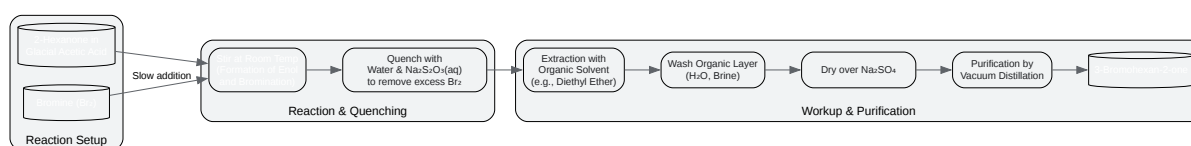


Diagram 1: General Synthesis Workflow for 3-Bromohexan-2-one

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Caption: General Synthesis Workflow for **3-Bromohexan-2-one**.

Structural Characterization Workflow

Following synthesis, a systematic workflow is required to confirm the identity and purity of the product. This involves a combination of the spectroscopic methods detailed previously.

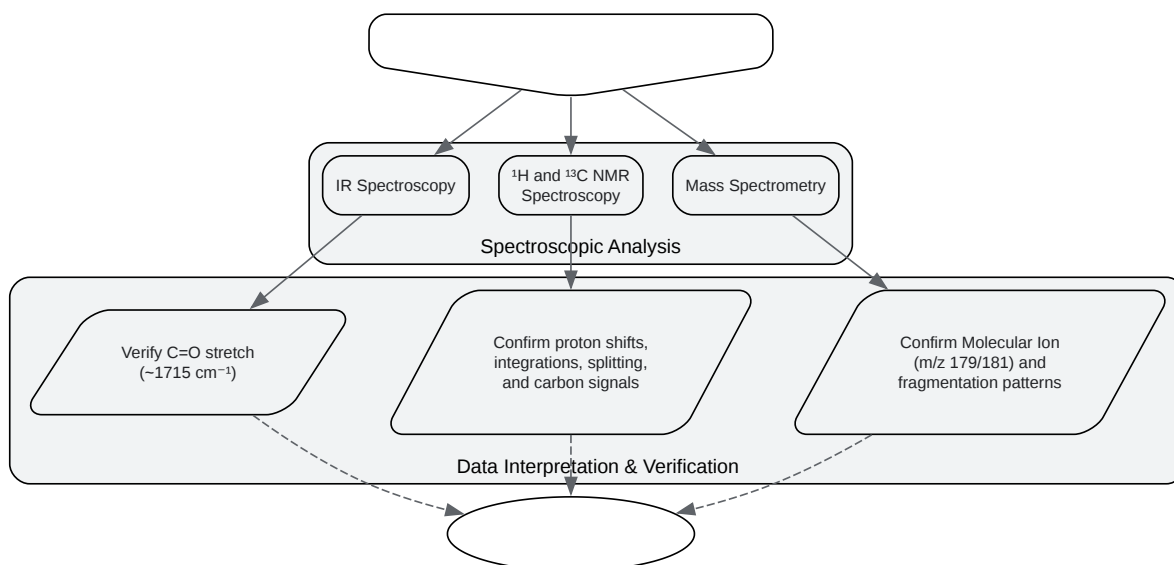


Diagram 2: Spectroscopic Characterization Workflow

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Caption: Spectroscopic Characterization Workflow.

Reactivity and Synthetic Utility

Due to its bifunctional nature, **3-Bromohexan-2-one** is an intermediate for a variety of chemical transformations. The molecule has multiple electrophilic sites that are susceptible to nucleophilic attack.^[7]

Key reaction pathways include:

- **Nucleophilic Substitution:** The highly electrophilic α -carbon is the primary site for S_N2 reactions with a wide range of nucleophiles (e.g., amines, iodides, phosphites).^{[7][8]} This is fundamental to its use in building more complex molecular scaffolds.

- Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α -halo ketones can rearrange to form carboxylic acid derivatives.[1][8] **3-Bromohexan-2-one** would be expected to yield a derivative of 2-methylpentanoic acid.[1]
- Heterocycle Synthesis: α -Halo ketones are classic precursors for synthesizing heterocycles. [8][13] For example, reaction with thioamides or thioureas can yield thiazoles and aminothiazoles, respectively.[8]
- Dehydrobromination: Treatment with a base can lead to the elimination of HBr, forming the corresponding α,β -unsaturated ketone, 3-hexen-2-one.[1]

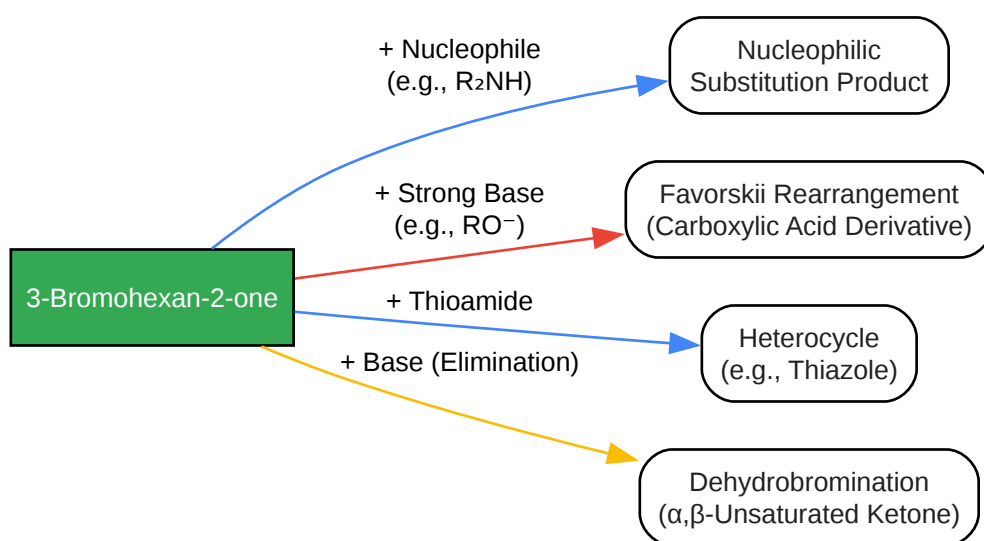


Diagram 3: Key Reactivity Pathways of 3-Bromohexan-2-one

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Caption: Key Reactivity Pathways of **3-Bromohexan-2-one**.

Conclusion

The molecular structure and bonding of **3-Bromohexan-2-one** are defined by the powerful electronic influence of its carbonyl group and α -bromine substituent. This arrangement creates a highly reactive and versatile synthetic intermediate. A thorough understanding of its spectroscopic properties and reactivity is crucial for its effective application in the synthesis of pharmaceuticals and other complex organic molecules.

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